Methyl 3-amino-4-(azepan-1-yl)benzoate

Description

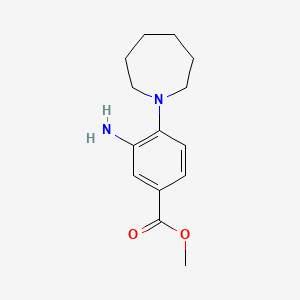

Methyl 3-amino-4-(azepan-1-yl)benzoate is a synthetic benzoate ester characterized by a 3-amino substituent and a 4-azepane (a seven-membered cyclic amine) moiety on the aromatic ring.

Properties

IUPAC Name |

methyl 3-amino-4-(azepan-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-14(17)11-6-7-13(12(15)10-11)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWQTDDIBCHGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(azepan-1-yl)benzoate typically involves the reaction of 3-amino-4-(azepan-1-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:

Starting Materials: 3-amino-4-(azepan-1-yl)benzoic acid and methanol.

Catalyst: Sulfuric acid or hydrochloric acid.

Reaction Conditions: Refluxing the mixture at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(azepan-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the substituent used.

Scientific Research Applications

Methyl 3-amino-4-(azepan-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(azepan-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the azepane ring provides structural stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on benzoate esters significantly alter their properties. Below is a comparative analysis:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Amino and methoxy groups increase electron density, enhancing reactivity in electrophilic substitutions, while nitro groups deactivate the ring .

- Solubility: Bulky substituents like azepane reduce solubility in non-polar solvents but may improve it in polar aprotic solvents .

Biological Activity

Methyl 3-amino-4-(azepan-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with an amino group and an azepane ring, contributing to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 250.31 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function. This is similar to other compounds that mimic substrates or bind to enzyme sites, thereby blocking enzymatic activity.

- Receptor Modulation : The azepane ring may facilitate interactions with hydrophobic regions of receptors or proteins, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may have significant antimicrobial effects, potentially acting against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including histone deacetylase inhibition.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated promising results against multi-drug resistant strains of bacteria. The compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study: Anticancer Activity

In vitro studies revealed that this compound significantly reduced the viability of several cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression, suggesting its role as a potential anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.